
Guanidine, 1-tert-butyl-2-(2-quinolyl)-3-(2-thiazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, 1-tert-butyl-2-(2-quinolyl)-3-(2-thiazolyl)-: is a complex organic compound that belongs to the guanidine family Guanidines are known for their strong basicity and are often used in various chemical reactions and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, 1-tert-butyl-2-(2-quinolyl)-3-(2-thiazolyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the quinoline ring through a Skraup synthesis.
Step 2: Introduction of the thiazole ring via a Hantzsch thiazole synthesis.
Step 3: Coupling of the quinoline and thiazole rings with a guanidine derivative under specific reaction conditions, such as the use of strong bases and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
化学反応の分析
Types of Reactions
Guanidine, 1-tert-butyl-2-(2-quinolyl)-3-(2-thiazolyl)-: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline or thiazole derivatives, while reduction may produce simpler guanidine compounds.
科学的研究の応用
Guanidine, 1-tert-butyl-2-(2-quinolyl)-3-(2-thiazolyl)-:
Chemistry: Used as a catalyst or reagent in organic synthesis.
Biology: May serve as a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic agent for treating diseases due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Guanidine, 1-tert-butyl-2-(2-quinolyl)-3-(2-thiazolyl)- involves its interaction with molecular targets such as enzymes or receptors. The quinoline and thiazole rings may facilitate binding to specific sites, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Guanidine derivatives: Other guanidine compounds with different substituents.
Quinoline derivatives: Compounds with variations in the quinoline ring.
Thiazole derivatives: Compounds with different functional groups on the thiazole ring.
Uniqueness
Guanidine, 1-tert-butyl-2-(2-quinolyl)-3-(2-thiazolyl)-: is unique due to its combination of quinoline and thiazole rings, which may confer distinct chemical and biological properties compared to other guanidine derivatives.
特性
CAS番号 |
72041-89-5 |
|---|---|
分子式 |
C17H19N5S |
分子量 |
325.4 g/mol |
IUPAC名 |
2-tert-butyl-1-quinolin-2-yl-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C17H19N5S/c1-17(2,3)22-15(21-16-18-10-11-23-16)20-14-9-8-12-6-4-5-7-13(12)19-14/h4-11H,1-3H3,(H2,18,19,20,21,22) |
InChIキー |
GOIROQRYJCEHRH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N=C(NC1=NC2=CC=CC=C2C=C1)NC3=NC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14458013.png)
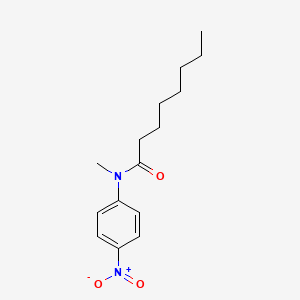
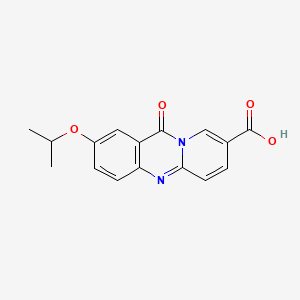
![4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine](/img/structure/B14458035.png)

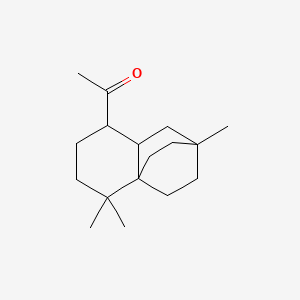
![2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14458047.png)
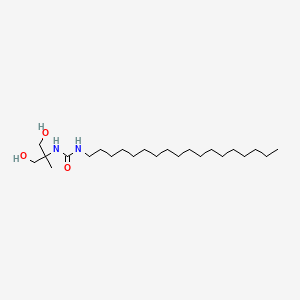
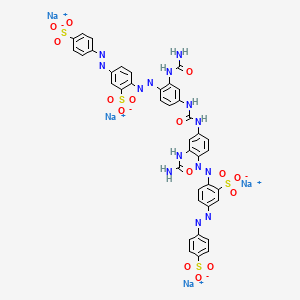
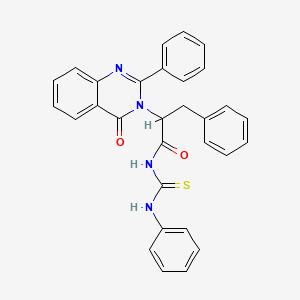
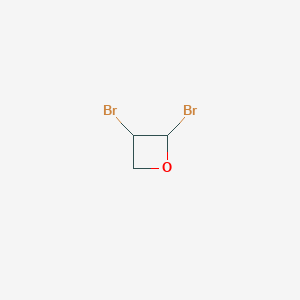
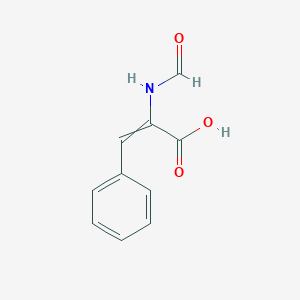
![hydrogen sulfate;3-[N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile](/img/structure/B14458086.png)
